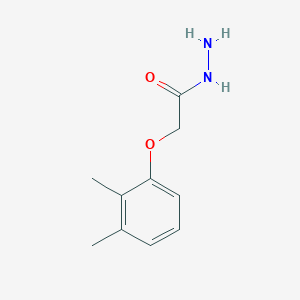

4-氟-2-(三氟甲基)苯酚

描述

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-(trifluoromethyl)phenol involves various chemical reactions and catalysts. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . Another related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was synthesized by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol was analyzed and found to belong to the orthorhombic space group with specific cell parameters and dihedral angles between the triazole ring and the two benzene rings . Similarly, the structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of phenols, including those with fluorine substituents, has been explored in various studies. Phenols have been characterized as their 2,4-dinitrophenyl ethers, which are useful for spectrophotometric and colorimetric quantitative analyses . Biocatalytic trifluoromethylation of unprotected phenols has been achieved using a laccase catalyst, demonstrating the ability to introduce trifluoromethyl groups into phenols . Additionally, the fluorination of 4-alkyl-substituted phenols with electrophilic fluorinating reagents has been studied, resulting in various fluorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds derived from phenols are notable for their solubility and thermal stability. Fluorinated polyimides synthesized from the novel diamine mentioned earlier were soluble in many polar organic solvents and exhibited good thermal stability, with high glass transition temperatures and mechanical properties . Soluble fluoro-polyimides derived from another diamine also showed excellent thermal stability, low moisture absorption, and high hygrothermal stability . The biodegradation of a synthesized fluorosurfactant demonstrated the potential for mineralization and complete biotransformation, indicating environmental considerations of such compounds .

科学研究应用

1. Use as a Pharmaceutical Intermediate

Field : Pharmaceutical Industry

Application : 4-Fluoro-2-(trifluoromethyl)phenol is used as an intermediate in the synthesis of various pharmaceutical compounds .

2. Synthesis of Trifluoromethylpyridines

Field : Agrochemical and Pharmaceutical Industries

Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 4-Fluoro-2-(trifluoromethyl)phenol, are used in the agrochemical and pharmaceutical industries .

3. Use in Organic Synthesis and Dye Industry

Field : Organic Synthesis and Dye Industry

Application : 4-Fluoro-2-(trifluoromethyl)phenol is used as a raw material in organic synthesis and is utilized in the dye industry .

4. Use in Pesticide Synthesis

Field : Agrochemical Industry

Application : Trifluoromethylpyridine (TFMP) derivatives, which include 4-Fluoro-2-(trifluoromethyl)phenol, are used in the synthesis of pesticides .

5. Use in Veterinary Products

Field : Veterinary Medicine

Application : Several TFMP derivatives, which include 4-Fluoro-2-(trifluoromethyl)phenol, are used in the veterinary industry .

6. Use in Functional Materials

Field : Material Science

Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine, such as 4-Fluoro-2-(trifluoromethyl)phenol .

7. Use in Fluorinated Organic Chemicals

Field : Material Science

Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine, such as 4-Fluoro-2-(trifluoromethyl)phenol .

8. Use in Crop Protection Industry

Field : Agrochemical Industry

Application : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

9. Use as a Raw Material in Organic Synthesis

Field : Organic Chemistry

Application : 4-Fluoro-2-(trifluoromethyl)phenol is used as a raw material in organic synthesis .

安全和危害

“4-Fluoro-2-(trifluoromethyl)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

属性

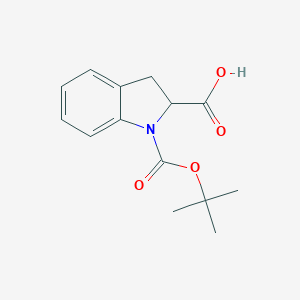

IUPAC Name |

4-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOVGJWJVRESAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333797 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(trifluoromethyl)phenol | |

CAS RN |

130047-19-7 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)